N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide is a chemical compound that features an anthracene moiety. Anthracene derivatives are known for their applications in various fields, including organic electronics and photophysics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide typically involves the reaction of anthracene-9-carbaldehyde with an appropriate amine under controlled conditions. For instance, anthracene-9-carbaldehyde can react with 5-amino-3,4-dimethylisoxazole in ethanol to form the desired product . The reaction is usually carried out at elevated temperatures, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction would produce the corresponding reduced forms of the compound.
Scientific Research Applications
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of organic electronic materials and photophysical studies.
Mechanism of Action
The mechanism of action of N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide involves its interaction with molecular targets such as enzymes and proteins. The anthracene moiety can intercalate with DNA, affecting its function and leading to various biological effects. The compound can also participate in electron transfer reactions, making it useful in photophysical studies .
Comparison with Similar Compounds
Similar Compounds
9-(Methylaminomethyl)anthracene: Similar in structure but lacks the propyl and enamide groups.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains an isoxazole moiety instead of the enamide group.
Uniqueness
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide is unique due to its combination of the anthracene moiety with the propyl and enamide groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the development of advanced materials.
Properties
CAS No. |
399032-57-6 |
---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(anthracen-9-ylmethylamino)propyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C22H24N2O/c1-16(2)22(25)24-13-7-12-23-15-21-19-10-5-3-8-17(19)14-18-9-4-6-11-20(18)21/h3-6,8-11,14,23H,1,7,12-13,15H2,2H3,(H,24,25) |
InChI Key |
QJPKUYQXUJKDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.